Tolamolol hydrochloride
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Overview
Description
Tolamolol hydrochloride is a phenoxypropranolamine derivative that acts as a selective beta-adrenergic receptor antagonist. It is primarily used for its cardioselective beta-blocking properties, making it effective in controlling ventricular rates in supraventricular arrhythmias and reducing the frequency of ventricular ectopic beats . This compound is particularly beneficial for patients with obstructive pulmonary disease who require cardiac beta-adrenergic blockade .
Preparation Methods
Synthetic Routes and Reaction Conditions
Tolamolol hydrochloride can be synthesized through a multi-step process involving the reaction of 2-methylphenol with epichlorohydrin to form an epoxide intermediate. This intermediate is then reacted with 4-aminobenzamide in the presence of a base to yield the final product, tolamolol .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes steps such as liquid-liquid extraction, solid-phase extraction, and high-performance liquid chromatography (HPLC) for purification .
Chemical Reactions Analysis
Types of Reactions
Tolamolol hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it to its corresponding alcohols.
Substitution: Nucleophilic substitution reactions can occur at the aromatic ring or the amine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or alkylating agents are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions include quinones, alcohols, and substituted derivatives of tolamolol .
Scientific Research Applications
Tolamolol hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a reference compound in the study of beta-adrenergic blockers.
Biology: It is employed in research on cardiac arrhythmias and beta-adrenergic receptor functions.
Medicine: this compound is investigated for its potential in treating hypertension, angina, and arrhythmias.
Industry: It is used in the development of cardioselective beta-blockers and related pharmaceuticals
Mechanism of Action
Tolamolol hydrochloride exerts its effects by selectively blocking beta-adrenergic receptors, particularly the beta-1 receptors in the heart. This blockade reduces the effects of adrenaline and noradrenaline, leading to decreased heart rate and myocardial contractility. The molecular targets include the beta-1 adrenergic receptors, and the pathways involved are primarily related to the inhibition of cyclic AMP (cAMP) production .
Comparison with Similar Compounds
Similar Compounds
Propranolol: A non-selective beta-blocker with similar beta-blocking potency but lacks cardioselectivity.
Atenolol: A selective beta-1 blocker with similar applications but different pharmacokinetic properties.
Metoprolol: Another selective beta-1 blocker with a different metabolic pathway
Uniqueness
Tolamolol hydrochloride is unique due to its cardioselective properties, making it particularly suitable for patients with obstructive pulmonary disease. It has a favorable side effect profile compared to non-selective beta-blockers like propranolol .
Properties
CAS No. |
43064-17-1 |
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Molecular Formula |
C19H25ClN2O4 |
Molecular Weight |
380.9 g/mol |
IUPAC Name |
4-[2-[[2-hydroxy-3-(2-methylphenoxy)propyl]amino]ethoxy]benzamide;hydrochloride |
InChI |
InChI=1S/C19H24N2O4.ClH/c1-14-4-2-3-5-18(14)25-13-16(22)12-21-10-11-24-17-8-6-15(7-9-17)19(20)23;/h2-9,16,21-22H,10-13H2,1H3,(H2,20,23);1H |
InChI Key |
ZATQSCRQPQXBEG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1OCC(CNCCOC2=CC=C(C=C2)C(=O)N)O.Cl |
Origin of Product |
United States |
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